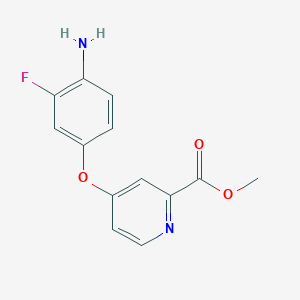

Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate

Description

Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate (CAS: 864245-61-4) is a pyridine-based compound with the molecular formula C₁₃H₁₁FN₂O₃ and a molecular weight of 262.24 g/mol . It is widely utilized as a key intermediate in the synthesis of antitumor agents, owing to its structural versatility and ability to undergo further functionalization . The compound features a methyl ester group at the pyridine-2-carboxylate position and a 4-amino-3-fluorophenoxy substituent at the pyridine-4-position, which contribute to its reactivity and pharmacokinetic properties.

Properties

IUPAC Name |

methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O3/c1-18-13(17)12-7-9(4-5-16-12)19-8-2-3-11(15)10(14)6-8/h2-7H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGPTDTUUANRPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate typically involves multiple steps. One common method starts with the reaction of 4-amino-3-fluorophenol with 2-chloropyridine-4-carboxylic acid methyl ester in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can produce various halogenated compounds.

Scientific Research Applications

Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate involves its interaction with specific molecular targets. The amino group and fluorine atom play crucial roles in binding to enzymes or receptors, modulating their activity. The phenoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s analogs differ primarily in substituents on the pyridine ring, the nature of the ester group, or the halogen/functional groups on the phenyl ring. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Ester vs. Ethyl esters (276.27 g/mol) may further increase lipophilicity but could slow hydrolysis to the active acid form .

Halogen and Substituent Effects: The 3-fluoro and 4-amino groups on the phenoxy ring are critical for hydrogen bonding in biological targets.

Pyridine Modifications: Compounds with hydroxyl groups (e.g., ) or additional heterocycles (e.g., thienopyridines in ) exhibit distinct solubility and stability profiles.

Pharmacological and Physicochemical Properties

- Lipophilicity : The methyl ester (logP ~2.5 estimated) offers a balance between solubility and membrane penetration, whereas the carboxylic acid (logP ~1.2) may require formulation adjustments for bioavailability .

- Metabolic Stability : Methyl esters are typically hydrolyzed faster than ethyl esters by esterases, releasing the active acid form .

- Biological Activity: The 4-amino-3-fluorophenoxy group is implicated in kinase inhibition (e.g., targeting VEGF or PDGFR in antitumor pathways), while chlorinated analogs (e.g., ) are tailored for agrochemical use due to enhanced stability .

Biological Activity

Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate, also known by its CAS number 864245-61-4, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H11FN2O3, with a molecular weight of approximately 250.24 g/mol. The compound features a pyridine ring substituted with an amino group and a fluorophenoxy moiety, which contributes to its biological properties.

This compound exhibits various biological activities primarily through its interaction with specific molecular targets. Studies indicate that compounds with similar structures often act as inhibitors of critical signaling pathways involved in cancer progression, particularly through the inhibition of kinases such as VEGFR, PDGFR, and RAF kinases .

Therapeutic Applications

- Anticancer Activity :

- Neuroprotective Effects :

Table 1: Summary of Biological Activities

Notable Studies

- In Vitro Studies :

- In Vivo Studies :

- Structure-Activity Relationship (SAR) Investigations :

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, analogous pyridine-carboxylates are synthesized using dichloromethane as a solvent with sodium hydroxide to facilitate deprotonation and coupling (e.g., 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine synthesis in ). Yield optimization may require temperature control (e.g., room temperature to 50°C), stoichiometric adjustments of reagents, and purification via column chromatography. Structural analogs like 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylic acid methylamide (CAS 757251-39-1, ) suggest similar pathways, where methyl esterification is critical. Monitor intermediates using TLC and characterize products via NMR and HPLC (≥95% purity, ) .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation : Use - and -NMR to verify substituent positions on the pyridine and phenoxy rings. Compare spectral data to structurally related compounds (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine in ).

- Purity Assessment : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures ≥95% purity (). Mass spectrometry (ESI-MS or HRMS) confirms molecular ion peaks.

- Crystallography : For crystalline derivatives, single-crystal X-ray diffraction resolves absolute configuration (e.g., related pyridine structures in ).

Q. What safety precautions are necessary when handling this compound given limited toxicity data?

- Methodological Answer : Adopt precautionary measures based on structurally similar compounds (e.g., pyridine-carboxamides in ):

- Personal Protection : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/inhalation exposure (Category 4 acute toxicity per EU-GHS/CLP, ).

- Emergency Protocols : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (P501/P502 guidelines, ).

- Storage : Store in sealed containers at 2–8°C, away from oxidizers ().

Advanced Research Questions

Q. How does the substitution pattern on the pyridine ring influence biological activity, based on SAR studies of analogous structures?

Q. What computational methods can predict environmental persistence or bioaccumulation potential when experimental data is scarce?

- Methodological Answer : Use in silico tools:

- PBT/vPvB Assessment : Apply EPI Suite or TEST software to estimate log (lipophilicity) and biodegradation half-lives.

- Molecular Dynamics : Simulate soil mobility based on polarity and hydrogen-bonding capacity ( lacks experimental data but suggests computational alternatives).

- Ecotoxicity Prediction : Leverage databases like ECOTOX to extrapolate data from structurally related compounds (e.g., pyridine-carboxylates in ).

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar pyridine-carboxylates?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies (e.g., halauxifen-methyl’s herbicidal efficacy vs. anticancer activity of thieno-pyridine derivatives in ).

- Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., fixed pH, temperature).

- Crystallographic Studies : Identify conformational differences impacting target binding (e.g., fluoro-phenylpyridine crystal structures in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.